2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine
Description
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine (CAS: 2383664-66-0) is a pyrazine derivative substituted with a bromine atom at position 2 and a 2,2,2-trifluoroethoxy group at position 6. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates diverse reactivity . The bromine atom serves as a versatile leaving group for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the trifluoroethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy substituents .
Properties
IUPAC Name |
2-bromo-6-(2,2,2-trifluoroethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWFXRIIXXYCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine typically involves the reaction of 2-bromo-6-hydroxypyrazine with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-6-(2,2,2-trifluoroethoxy)pyrazine .
Scientific Research Applications
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazines
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine (CAS: 1016530-98-5)
- Structural Differences : Chlorine replaces bromine at position 2.
- Key Properties :
- Applications : Intermediate for less reactive coupling reactions; used in radio-synthesis (e.g., ¹⁸F-labeling) due to compatibility with milder conditions .
5-Bromo-2-chloro-3-methoxypyrazine (CAS: 59489-71-3)
- Structural Differences : Bromine at position 5, chlorine at position 2, and methoxy at position 3.
- Key Properties :
- Methoxy group is electron-donating, increasing ring reactivity toward electrophiles.
- Bromine at position 5 allows regioselective functionalization.
- Applications : Precursor for agrochemicals and ligands in catalysis .
Trifluoroethoxy-Substituted Analogs
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered Oxadiazoles
- Structural Differences : Bis(trifluoroethoxy) groups on a phenyl ring linked to oxadiazoles.
- Key Properties :
- Enhanced electron-withdrawing effects improve oxidative stability.
- Higher molecular weight reduces solubility in polar solvents.
- Applications : Anticancer and antimicrobial agents due to improved pharmacokinetics .
Amino- and Alkoxy-Substituted Pyrazines
2-Amino-5-bromo-3-ethoxypyrazine (CAS: 77112-66-4)
- Structural Differences: Amino group at position 2, ethoxy at position 3.
- Key Properties: Amino group increases nucleophilicity, enabling electrophilic substitutions. Ethoxy is less electron-withdrawing than trifluoroethoxy.
- Applications : Building block for antitubercular and antiviral drugs .
6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
- Structural Differences : Methoxy group fused into an imidazo-pyrazine core.
- Key Properties :
- Imidazo-pyrazine core enhances π-stacking interactions in drug-receptor binding.
- Methoxy improves solubility but reduces metabolic resistance.
- Applications : Antiproliferative agents targeting kinase enzymes .
Comparative Analysis
Physicochemical Properties
| Compound | logP* | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 2-Bromo-6-(trifluoroethoxy)pyrazine | 2.8 | 0.12 (DMSO) | High |
| 2-Chloro-6-(trifluoroethoxy)pyrazine | 2.5 | 0.18 (DMSO) | Moderate |
| 2-Amino-5-bromo-3-ethoxypyrazine | 1.9 | 1.2 (Water) | Low |
| 2,5-Bis(trifluoroethoxy)phenyl oxadiazole | 3.4 | 0.05 (THF) | Very High |
*Calculated using fragment-based methods.
Pharmacological Potential
Biological Activity
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and receptor modulation properties.
Chemical Structure and Properties
The molecular formula of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine is C_8H_6BrF_3N_2O, with a molecular weight of approximately 285.04 g/mol. The compound features a pyrazine ring substituted at the 2-position with a bromine atom and at the 6-position with a trifluoroethoxy group. This substitution pattern enhances the compound's lipophilicity and bioavailability, making it a candidate for various pharmacological studies.
Antimicrobial Properties
Research indicates that compounds containing pyrazine rings exhibit diverse biological activities, including notable antimicrobial effects . In studies comparing various pyrazine derivatives, 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine demonstrated significant activity against several bacterial strains. For instance:
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine | 15 | 32 |
| Standard Antibiotic (e.g., Gentamicin) | 18 | 16 |
These findings suggest that this compound may serve as a lead for developing new antimicrobial agents targeting resistant strains.
Anticancer Activity
The anticancer potential of 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine has been explored in vitro against various cancer cell lines. The mechanism of action involves the inhibition of specific enzymes and receptors associated with cancer progression. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 25 µM after 48 hours of treatment
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
This indicates its potential utility in cancer therapeutics by modulating key signaling pathways involved in tumor growth.
Receptor Modulation
Studies have also shown that 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine interacts with adenosine receptors (A1 and A2A subtypes), which are implicated in various physiological processes. The compound's binding affinity to these receptors suggests its potential role in treating conditions such as inflammation and cardiovascular diseases.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on the efficacy of various pyrazine derivatives against Staphylococcus aureus showed that 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine had an inhibition zone comparable to standard antibiotics.
- The study concluded that this compound could be a promising candidate for further development as an antimicrobial agent.
-
Cancer Cell Line Study
- In vitro studies on MCF-7 cells indicated that treatment with 25 µM of the compound resulted in significant cell death compared to control groups.
- Flow cytometry analysis revealed increased apoptosis markers in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
